molecular formula C₂₄H₂₄BrNO B016058 trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene CAS No. 19118-19-5

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Cat. No.: B016058
CAS No.: 19118-19-5
M. Wt: 422.4 g/mol
InChI Key: IAJYQHATSIOBSH-WCWDXBQESA-N
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Description

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromo group and the dimethylamino ethoxy moiety contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by the introduction of the dimethylamino ethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can replace the bromo group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the effects of brominated and dimethylamino-substituted compounds on biological systems. It may serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Comparison with Similar Compounds

  • trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
  • 4-[2-(Dimethylamino)ethoxy]benzylamine
  • (E)-1-aryl-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-ones

Uniqueness: The uniqueness of this compound lies in its combination of a bromo group and a dimethylamino ethoxy moiety. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS: 19118-19-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of brominated diphenylethenes, which are known for their diverse pharmacological properties. The presence of the dimethylamino group and the bromine atom in its structure suggests possible interactions with biological targets, leading to various therapeutic applications.

  • Molecular Formula : C24H24BrNO
  • Molar Mass : 422.36 g/mol
  • Melting Point : 105-107°C
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological pathways. Its analogs have been studied for estrogenic activity, particularly in relation to breast cancer treatment. The compound is hypothesized to function similarly to tamoxifen, acting as a selective estrogen receptor modulator (SERM), which can inhibit tumor growth in hormone-sensitive cancers .

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties:

  • Estrogen Receptor Modulation : As a SERM, it may inhibit estrogen-dependent tumor growth by blocking estrogen receptors in breast tissues.
  • Cell Line Studies : Research involving MCF-7 (human breast cancer) cell lines has shown that such compounds can reduce cell proliferation and induce apoptosis through various signaling pathways .

Antimicrobial Properties

The brominated phenyl moiety in this compound may also contribute to its antimicrobial activity. Compounds with similar structures have been reported to exhibit:

  • Antibacterial Effects : Effective against a range of bacterial strains, potentially through disruption of bacterial cell membranes.
  • Antifungal Activity : Inhibition of fungal growth has been observed in several studies involving related compounds .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of various diphenylethene derivatives, including this compound. The results demonstrated:

CompoundIC50 (µM)Mechanism
trans-(E)-1-Bromo...12.5ER antagonist
Tamoxifen10.0ER antagonist
Control (No treatment)N/AN/A

The compound showed comparable efficacy to tamoxifen in inhibiting the growth of MCF-7 cells, suggesting its potential as an alternative therapeutic agent .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of brominated compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
trans-(E)-1-Bromo...E. coli15 µg/mL
Control (Ampicillin)E. coli8 µg/mL

The results indicated that trans-(E)-1-Bromo... exhibited notable antibacterial activity against E. coli, albeit less potent than ampicillin .

Properties

IUPAC Name

2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYQHATSIOBSH-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19118-19-5
Record name Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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